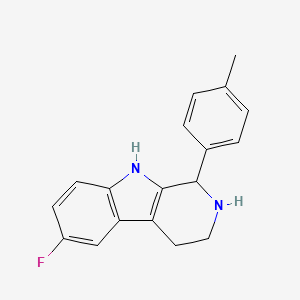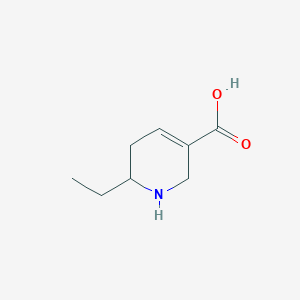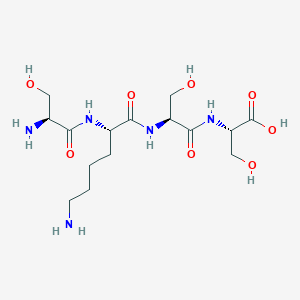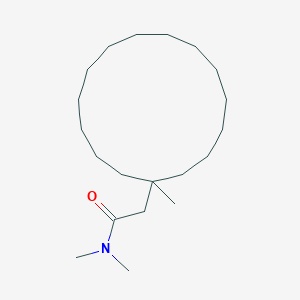![molecular formula C16H28O2Si B14227789 Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl- CAS No. 830345-47-6](/img/structure/B14227789.png)
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, typically involves the reaction of triethylsilane with a suitable precursor containing the [(1,1-dimethyl-2-phenylethyl)dioxy] group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, can undergo various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bonds can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield silanols, while reduction reactions can produce various reduced silicon-containing compounds.
Applications De Recherche Scientifique
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, exerts its effects involves the interaction of the silicon atom with other molecules. The silicon-hydrogen bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Phenylsilane: A compound with a phenyl group attached to the silicon atom, used in similar applications.
Dimethylphenylsilane: A compound with both methyl and phenyl groups attached to the silicon atom.
Uniqueness
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is unique due to the presence of the [(1,1-dimethyl-2-phenylethyl)dioxy] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Propriétés
Numéro CAS |
830345-47-6 |
|---|---|
Formule moléculaire |
C16H28O2Si |
Poids moléculaire |
280.48 g/mol |
Nom IUPAC |
triethyl-(2-methyl-1-phenylpropan-2-yl)peroxysilane |
InChI |
InChI=1S/C16H28O2Si/c1-6-19(7-2,8-3)18-17-16(4,5)14-15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
Clé InChI |
HNBRFMBOHJVFJJ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OOC(C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)

![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)

![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)



